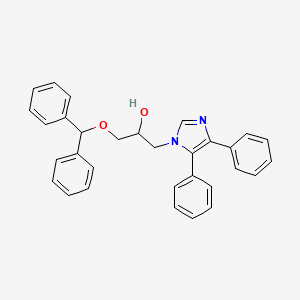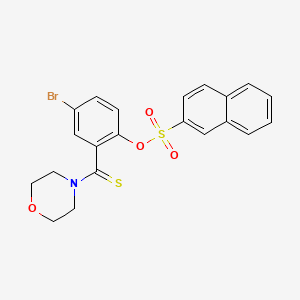
4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate
Description
The synthesis and study of brominated naphthalene compounds with morpholine moieties have attracted attention due to their potential applications and interesting chemical properties. Although the specific compound "4-bromo-2-(4-morpholinylcarbonothioyl)phenyl 2-naphthalenesulfonate" was not found, related research on bromo-naphthalene derivatives and morpholine compounds provides valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves one-pot reactions, condensation, and cyclization steps. For example, the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was achieved through a one-pot synthesis involving 4-bromobenzaldehyde, 2-naphthol, and morpholine, highlighting the versatility of bromo-naphthalene and morpholine in organic synthesis (Qun Zhao, 2012).
Molecular Structure Analysis
The molecular structure of these compounds often features significant dihedral angles between the naphthalene system and attached phenyl or bromophenyl rings, indicating a degree of spatial separation and potential for diverse chemical interactions. The morpholine ring typically adopts a chair conformation, contributing to the molecule's overall three-dimensional shape and reactivity (Qun Zhao, 2012).
Chemical Reactions and Properties
Bromo-naphthalene compounds with morpholine components participate in a range of chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are crucial for synthesizing complex organic molecules with potential biological activity or for further functionalization.
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystallinity can be deduced from related compounds. For instance, the crystalline structure and weak intermolecular hydrogen bonds observed in similar compounds suggest moderate to high melting points and specific solubility characteristics depending on the solvent (Qun Zhao, 2012).
properties
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4S2/c22-17-6-8-20(19(14-17)21(28)23-9-11-26-12-10-23)27-29(24,25)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSNIAMDURGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-imino-1-(3-methoxypropyl)-10-methyl-3-(1-piperidinylcarbonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4016281.png)
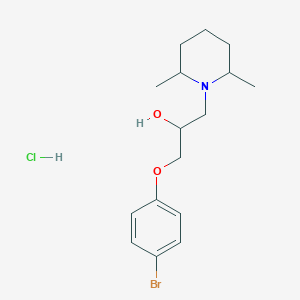
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-furoate](/img/structure/B4016295.png)
![ethyl 1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B4016303.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-N'-(2,4-dimethoxyphenyl)malonamide](/img/structure/B4016305.png)
![3-[(4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinyl)amino]phenol](/img/structure/B4016308.png)
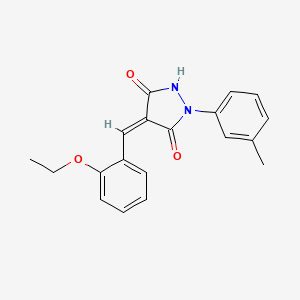
![2-[4-ethyl-5-oxo-3-(piperidin-4-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4016314.png)
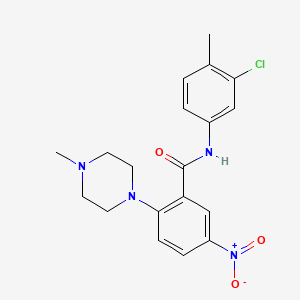
![3-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4016337.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4016342.png)
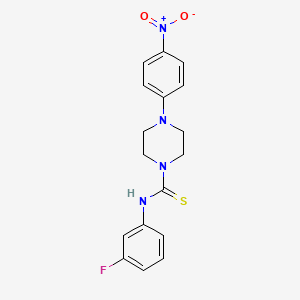
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4016371.png)
